molecular formula C21H18O3 B14176012 1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one CAS No. 914383-78-1

1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

Cat. No.: B14176012
CAS No.: 914383-78-1
M. Wt: 318.4 g/mol
InChI Key: FNHCTIJEXFJOKI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one is a synthetic organic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 1-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

914383-78-1

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-17-11-13-21(24-2)19(14-17)20(22)12-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3

InChI Key

FNHCTIJEXFJOKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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